8-((diethylamino)methyl)-7-hydroxy-3-(2-methoxyphenoxy)-2-methyl-4H-chromen-4-one
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Overview
Description
8-((diethylamino)methyl)-7-hydroxy-3-(2-methoxyphenoxy)-2-methyl-4H-chromen-4-one is a complex organic compound belonging to the chromen-4-one family. This compound features a chromen-4-one core with various substituents, including a diethylamino group, a hydroxyl group, a methoxy group, and a methyl group. Due to its unique structure, it has garnered interest in various scientific fields, including chemistry, biology, and medicine.
Mechanism of Action
- The primary targets of this compound have not been definitively established. However, it is thought to exert its effects within the central nervous system (CNS) rather than directly on skeletal muscles. Notably, it does not directly affect the motor end plate or peripheral nerve fibers .
- Some studies suggest that it may modulate neurotransmitter release or alter neuronal excitability, leading to muscle relaxation. However, further research is needed to confirm these mechanisms .
- It does not directly influence the motor end plate or peripheral nerve fibers, which distinguishes it from other muscle relaxants .
- Clinically, it provides relief from acute musculoskeletal spasms, although its efficacy varies among individuals .
Target of Action:
Mode of Action:
Biochemical Pathways:
Pharmacokinetics (ADME):
Result of Action:
Action Environment:
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-((diethylamino)methyl)-7-hydroxy-3-(2-methoxyphenoxy)-2-methyl-4H-chromen-4-one typically involves multiple steps, starting with the formation of the chromen-4-one core One common approach is the condensation of 2-methoxyphenol with an appropriate aldehyde in the presence of a base, followed by cyclization to form the chromen-4-one structure
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The use of continuous flow chemistry can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong bases or nucleophiles.
Major Products Formed:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Production of reduced forms of the compound.
Substitution: Introduction of various functional groups, leading to derivatives with different properties.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential biological activities. It may exhibit properties such as antioxidant, anti-inflammatory, or antimicrobial effects, making it a candidate for further investigation in drug discovery.
Medicine: The compound's potential medicinal applications include its use as a lead compound in the development of new therapeutic agents. Its structural similarity to other biologically active compounds suggests that it may have pharmacological properties worth exploring.
Industry: In the chemical industry, this compound can be used as an intermediate in the production of dyes, pigments, and other specialty chemicals. Its unique structure and reactivity make it suitable for various industrial applications.
Comparison with Similar Compounds
8-((diethylamino)methyl)-7-hydroxy-3-phenyl-4H-chromen-4-one
8-((diethylamino)methyl)-2-(dimethylamino)-3,7-dihydro-3,7-dimethyl-6H-purin-6-one
8-((diethylamino)methyl)-7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-2H-chromen-2-one
Uniqueness: Compared to these similar compounds, 8-((diethylamino)methyl)-7-hydroxy-3-(2-methoxyphenoxy)-2-methyl-4H-chromen-4-one stands out due to its specific substituents and their positions on the chromen-4-one core
Properties
IUPAC Name |
8-(diethylaminomethyl)-7-hydroxy-3-(2-methoxyphenoxy)-2-methylchromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO5/c1-5-23(6-2)13-16-17(24)12-11-15-20(25)21(14(3)27-22(15)16)28-19-10-8-7-9-18(19)26-4/h7-12,24H,5-6,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEXUXZXFAAECPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(C=CC2=C1OC(=C(C2=O)OC3=CC=CC=C3OC)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>57.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26662149 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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